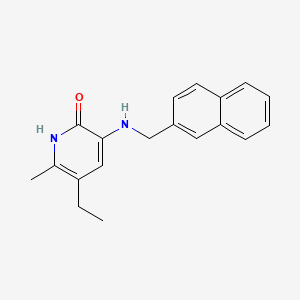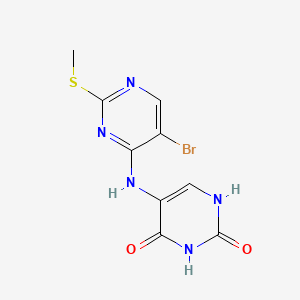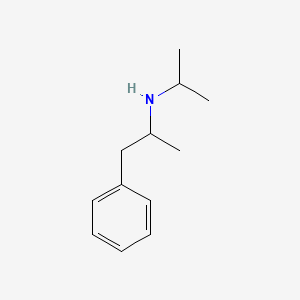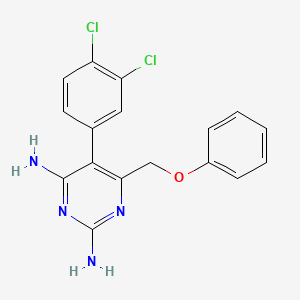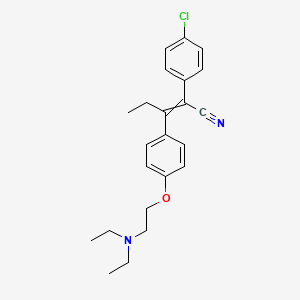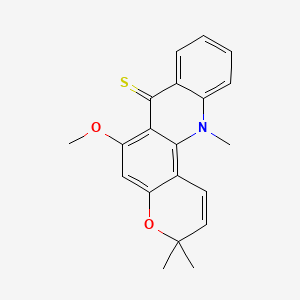
Thioacronycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioacronycine is a derivative of the antitumor alkaloid acronycine. It is known for its potential therapeutic applications, particularly in oncology. The compound is characterized by the presence of a sulfur atom, which differentiates it from its parent compound, acronycine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thioacronycine can be synthesized through thiation reactions involving acronycine. One common method involves the use of tetraphosphorous decasulfide in hexamethylphosphoric triamide as the thiation agent . The reaction typically proceeds under mild conditions, ensuring the preservation of the acronycine core structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving thiation reactions. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Thioacronycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other sulfur-containing compounds.
Biology: Thioacronycine and its derivatives have shown promise in biological studies, particularly in understanding sulfur’s role in biological systems.
Medicine: The compound is primarily researched for its antitumor properties.
Mecanismo De Acción
Thioacronycine exerts its effects primarily through interactions with cellular DNA. The sulfur atom in its structure enhances its ability to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antitumor agent .
Comparación Con Compuestos Similares
Acronycine: The parent compound, known for its antitumor activity.
Noracronycine: A derivative lacking the sulfur atom, with similar but less potent biological activity.
Thio analogues of acronycine: Other sulfur-containing derivatives with varying degrees of antitumor activity.
Uniqueness: Thioacronycine’s uniqueness lies in its enhanced antitumor activity compared to its parent compound, acronycine. The presence of the sulfur atom significantly improves its ability to interact with DNA, making it a more effective therapeutic agent .
Propiedades
Número CAS |
82791-69-3 |
|---|---|
Fórmula molecular |
C20H19NO2S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridine-7-thione |
InChI |
InChI=1S/C20H19NO2S/c1-20(2)10-9-13-15(23-20)11-16(22-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)24/h5-11H,1-4H3 |
Clave InChI |
NYPYJQDYZLBCCG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=S)C4=CC=CC=C4N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


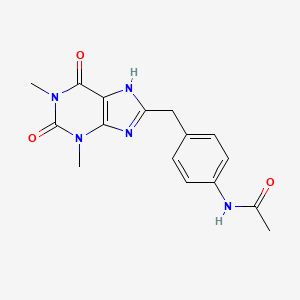


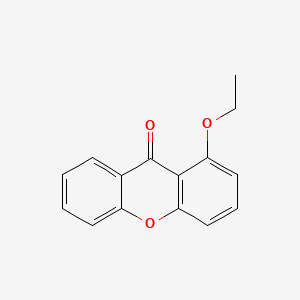
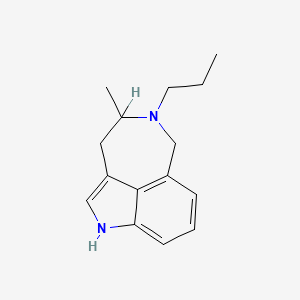
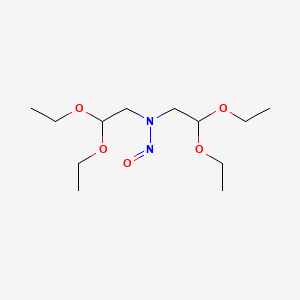
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
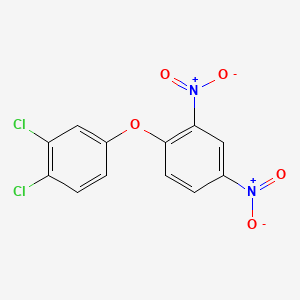
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
